N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two naphthalene rings connected through an acetamide linkage. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of naphthalene-1-amine with naphthalene-2-ol in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide linkage. The general reaction scheme is as follows:
- Naphthalene-1-amine + Naphthalene-2-ol + Acetic Anhydride → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding naphthoquinones.
- Reduction : Reduction reactions can convert the acetamide group to an amine group.
- Substitution : Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
- Substitution : Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
- Oxidation : Naphthoquinones
- Reduction : Naphthylamines
- Substitution : Various substituted naphthalene derivatives
Scientific Research Applications
N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
- Chemistry : Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds:
- Naphthalene-1-amine : A precursor in the synthesis of N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide.
- Naphthalene-2-ol : Another precursor used in the synthesis.
- Naphthoquinones : Oxidation products of naphthalene derivatives with distinct chemical properties.
Uniqueness: this compound is unique due to its dual naphthalene structure connected through an acetamide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-22(23-21-11-5-9-17-7-3-4-10-20(17)21)15-25-19-13-12-16-6-1-2-8-18(16)14-19/h1-14H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWNDSNWFKCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976872 |
Source
|
Record name | N-(Naphthalen-1-yl)-2-[(naphthalen-2-yl)oxy]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-74-6 |
Source
|
Record name | N-(Naphthalen-1-yl)-2-[(naphthalen-2-yl)oxy]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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